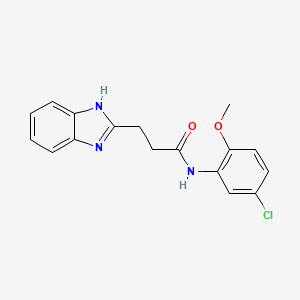![molecular formula C15H21BrN2O2 B7588950 3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid](/img/structure/B7588950.png)
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid, also known as BPEP, is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, anxiety, depression, and addiction.
Wirkmechanismus
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 activation has been linked to various physiological and pathological processes, including synaptic plasticity, neuroinflammation, and neurodegeneration. 3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thus reducing the downstream signaling pathways.
Biochemical and Physiological Effects
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid has been shown to have various biochemical and physiological effects in animal models and cell culture systems. These effects include the modulation of synaptic plasticity, the regulation of neuroinflammation, and the prevention of neurodegeneration. 3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid has several advantages as a research tool, including its high selectivity and potency for mGluR5, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including the potential off-target effects on other glutamate receptors, the lack of selectivity for different mGluR5 splice variants, and the limited availability of this compound.
Zukünftige Richtungen
There are several future directions for research on 3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid and mGluR5, including the development of more selective and potent mGluR5 antagonists, the investigation of the role of mGluR5 in other neurological and psychiatric disorders, and the exploration of the downstream signaling pathways of mGluR5. Additionally, the potential therapeutic applications of mGluR5 antagonists in humans need to be further investigated in clinical trials.
Synthesemethoden
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid can be synthesized through several methods, including the reaction of 4-bromophenethylamine with N-Boc-piperazine, followed by deprotection and coupling with 3-bromopropionic acid. Another method involves coupling 4-bromophenethylamine with 3-chloropropionic acid, followed by deprotection and coupling with piperazine.
Wissenschaftliche Forschungsanwendungen
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid has been widely used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders. Studies have shown that mGluR5 plays a crucial role in regulating synaptic plasticity, learning, and memory. 3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid has been shown to improve cognitive function in animal models of Fragile X syndrome, a genetic disorder associated with intellectual disability and autism spectrum disorders.
Eigenschaften
IUPAC Name |
3-[4-[1-(4-bromophenyl)ethyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-12(13-2-4-14(16)5-3-13)18-10-8-17(9-11-18)7-6-15(19)20/h2-5,12H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZJNOLHDQWUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCN(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)


![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)

![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588912.png)
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588915.png)

![4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588934.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588944.png)

![4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7588955.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588960.png)
![2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid](/img/structure/B7588974.png)